6-Bromo-3-chloropyrazine-2-carboxylic acid
CAS No.: 1260665-53-9
Cat. No.: VC4816899
Molecular Formula: C5H2BrClN2O2
Molecular Weight: 237.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260665-53-9 |
|---|---|
| Molecular Formula | C5H2BrClN2O2 |
| Molecular Weight | 237.44 |
| IUPAC Name | 6-bromo-3-chloropyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) |
| Standard InChI Key | FXUMWISGBXTKEH-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)Cl)C(=O)O)Br |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
6-Bromo-3-chloropyrazine-2-carboxylic acid belongs to the pyrazine family, a six-membered heteroaromatic ring with two nitrogen atoms at positions 1 and 4. The substituents—bromine (6-position), chlorine (3-position), and carboxylic acid (2-position)—impart distinct electronic and steric effects. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.44 g/mol |
| Exact Mass | 235.89900 |
| Topological Polar Surface Area (PSA) | 63.08 Ų |
| LogP (Partition Coefficient) | 1.59 |
The LogP value suggests moderate lipophilicity, balancing solubility in polar solvents (due to the carboxylic acid) and organic media (due to halogens) .
Acidity and Spectroscopic Features
The carboxylic acid group confers acidity to the molecule. While experimental pKa data for this specific compound is unavailable, analogous pyrazine-2-carboxylic acids exhibit pKa values near 2.5 . Electron-withdrawing bromine and chlorine substituents likely lower this value to approximately 1.8–2.3, enhancing acidity compared to unsubstituted analogs.
Infrared (IR) spectroscopy would reveal characteristic peaks:
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O–H stretch: Broad absorption near 2500–3000 cm (carboxylic acid).
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C=O stretch: Strong band around 1700 cm.
Synthesis and Manufacturing
Hydrolysis of 6-Bromo-3-chloropyrazine-2-carbonitrile
A primary synthesis route involves the hydrolysis of 6-bromo-3-chloropyrazine-2-carbonitrile (CAS 1257072-34-6), a commercially available precursor . Under acidic or basic conditions, the nitrile group (-CN) converts to a carboxylic acid (-COOH):
Procedure:
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Acidic Hydrolysis: Reflux the carbonitrile in concentrated sulfuric acid () at 120°C for 6–8 hours.
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Neutralization: Dilute the mixture with ice water and adjust to pH 2–3 using sodium hydroxide ().
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Isolation: Filter the precipitated product and recrystallize from ethanol/water (1:3) .
Yield: ~70–85% (theoretical).
Oxidation of 3-Bromo-6-chloropyrazine-2-carbaldehyde
Reactivity and Chemical Transformations
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
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Esterification: React with methanol () under acid catalysis to form methyl 6-bromo-3-chloropyrazine-2-carboxylate.
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Amide Formation: Treat with thionyl chloride () to generate the acyl chloride, then react with amines:
Halogen Reactivity
The bromine and chlorine atoms participate in nucleophilic aromatic substitution (NAS) reactions. For example, bromine at the 6-position can be replaced by methoxide () in dimethylformamide (DMF) at 80°C to yield 3-chloro-6-methoxypyrazine-2-carboxylic acid.
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